6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered significant interest in recent years due to its unique chemical structure and diverse range of applications in scientific research and industry. This compound is characterized by the presence of a pyrido[2,3-b][1,4]oxazine core, which is further functionalized with a trimethylsilyl-ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the use of organosilicon reagents. One common method involves the reaction of ethynyltrimethylsilane with a suitable pyrido[2,3-b][1,4]oxazine precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized oxazine compounds.
Scientific Research Applications
6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-6-[(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 7-(Hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Uniqueness
6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine stands out due to its trimethylsilyl-ethynyl functional group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H16N2OSi |
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Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H16N2OSi/c1-16(2,3)9-6-10-4-5-11-12(14-10)15-8-7-13-11/h4-5,13H,7-8H2,1-3H3 |
InChI Key |
RDAFJNJWBZMZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC2=C(C=C1)NCCO2 |
Origin of Product |
United States |
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